Synthesis Pathways for 4-Ethoxybenzene-1-carboximidamide Hydrochloride: A Technical Guide
Synthesis Pathways for 4-Ethoxybenzene-1-carboximidamide Hydrochloride: A Technical Guide
Executive Summary & Chemical Identity[1][2]
4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine hydrochloride) represents a critical scaffold in medicinal chemistry, particularly as a competitive inhibitor for serine proteases such as trypsin, thrombin, and factor Xa. Its structural integrity relies on the amidine moiety, which mimics the arginine side chain, allowing it to anchor into the S1 specificity pocket of these enzymes.
This guide details the synthesis, purification, and characterization of this compound, prioritizing the Pinner Reaction as the primary industrial route due to its scalability and atom economy, while offering the Amidoxime Route as a robust alternative for acid-sensitive substrates.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-Ethoxybenzene-1-carboximidamide hydrochloride |
| Common Name | 4-Ethoxybenzamidine HCl |
| CAS Number | 59855-69-5 (Target), 25117-74-2 (Precursor Nitrile) |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol |
| Melting Point | ~218–224 °C (Consistent with 4-alkoxybenzamidine analogs) |
| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in ether/DCM.[][2][3] |
Retrosynthetic Analysis
The strategic disconnection of the amidine functionality reveals the nitrile as the immediate precursor. The ethoxy group is typically installed prior to amidine formation to avoid side reactions with the highly nucleophilic amidine nitrogen.
Figure 1: Retrosynthetic logic flow from the target amidine back to the commercially available phenol precursor.
Primary Pathway: The Pinner Synthesis (Classical Route)
The Pinner synthesis remains the gold standard for converting aromatic nitriles to amidines. It proceeds via an imidate ester intermediate, formed under anhydrous acidic conditions. This method is preferred for its high yields and the crystalline nature of the intermediate, which facilitates purification.
Phase 1: Formation of the Pinner Salt (Imidate Ester)
Reaction:
Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a thermometer. Ensure the system is strictly anhydrous; moisture will hydrolyze the imidate to an ester.
-
Dissolution: Dissolve 4-ethoxybenzonitrile (14.7 g, 100 mmol) in anhydrous ethanol (6.0 mL, 105 mmol) and anhydrous diethyl ether (100 mL). The ether acts as a co-solvent to precipitate the salt.
-
Acidification: Cool the solution to 0°C in an ice-salt bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2–3 hours.
-
Critical Process Parameter (CPP): The solution must reach saturation (approx. 4–5 g increase in weight). Maintain temperature <5°C to prevent side reactions.
-
-
Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.
-
Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.
-
Note: Do not expose to humid air. Proceed immediately to Phase 2 or store in a vacuum desiccator.
-
Phase 2: Ammonolysis to Amidine
Reaction:
Protocol:
-
Preparation: Suspend the fresh imidate salt (from Phase 1) in anhydrous ethanol (50 mL).
-
Ammonolysis: Cool the suspension to 0°C. Slowly add a solution of 7N ammonia in methanol (or saturate the ethanol suspension with dry NH3 gas) until distinct alkalinity is observed (pH > 9 on wet paper).
-
Digestion: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension will likely clear as the imidate reacts, followed by the precipitation of ammonium chloride (byproduct) or the product.
-
Workup:
-
Evaporate the solvent under reduced pressure to dryness.
-
Triturate the residue with acetone (to remove non-polar impurities).
-
Recrystallize the crude solid from ethanol/diethyl ether.
-
Mechanism of Action[6][7][8]
Figure 2: Mechanistic flow of the Pinner reaction. The protonation of the nitrile makes the carbon highly electrophilic, facilitating alcohol attack.[4]
Secondary Pathway: The Amidoxime Route (Alternative)
For laboratories lacking HCl gas handling capabilities or for substrates sensitive to strong acids, the amidoxime route is a robust alternative.
Reaction Sequence:
- (Amidoxime)
- (Amidine)
Protocol:
-
Amidoxime Formation: Reflux 4-ethoxybenzonitrile with hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in aqueous ethanol for 4 hours. Water addition precipitates the amidoxime (White solid, MP ~120–125°C).
-
Hydrogenation: Dissolve the amidoxime in acetic acid. Add 10% Pd/C (5 wt%) and acetic anhydride (1 eq) to prevent over-reduction. Hydrogenate at 40 psi for 4 hours.
-
Salt Formation: Filter the catalyst. Treat the filtrate with concentrated HCl to convert the acetate salt to the hydrochloride salt. Evaporate and recrystallize.
Characterization & Quality Control
Verification of the final product requires rigorous spectroscopic analysis.
1H NMR (DMSO-d6, 400 MHz) Expectations
-
δ 9.20 (s, 2H) & 8.80 (s, 2H): Broad singlets corresponding to the amidine protons (
). The split is due to restricted rotation in the salt form. -
δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amidine group.
-
δ 7.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ethoxy group.
-
δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (
). -
δ 1.35 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (
).
Physical Properties[4][5][6][9][10][11][12]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 218–224 °C (Decomposition often observed near melt).[5]
-
Mass Spectrometry (ESI+): m/z = 165.1
(Free base mass).
Safety & Handling
-
HCl Gas: Highly corrosive and toxic. All Pinner reaction steps involving HCl gas must be performed in a well-ventilated fume hood.
-
Exotherms: The reaction of nitriles with HCl and the subsequent neutralization with ammonia are exothermic. Strict temperature control (0°C) is mandatory to prevent runaway reactions or decomposition.
-
Storage: Amidine hydrochlorides are hygroscopic. Store in tightly sealed containers with desiccants at room temperature.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link
- Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40, 2962.
-
Thermo Fisher Scientific. "4-Hydroxybenzamidine hydrochloride Specification Sheet." (Reference for physical property analogs). Link
-
BOC Sciences. "Benzamidine Hydrochloride Product Data." (General handling and solubility data).
Sources
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Benzamidine HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 5. 4-Hydroxybenzamidine hydrochloride, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
